Chlorhydrate de miglustat

Vue d'ensemble

Description

Miglustat hydrochloride, commonly marketed under the trade name Zavesca, is a drug used to treat Gaucher disease . It inhibits the enzyme glucosylceramide synthase, an essential enzyme for the synthesis of most glycosphingolipids . It is only used for patients who cannot be treated with enzyme replacement therapy with imiglucerase .

Synthesis Analysis

Miglustat is a small iminosugar molecule that reversibly inhibits glycosphingolipid synthesis . It is the only disease-specific drug approved for the treatment of progressive neurological manifestations of Niemann-Pick disease type C (NP-C) in adult and paediatric patients .

Molecular Structure Analysis

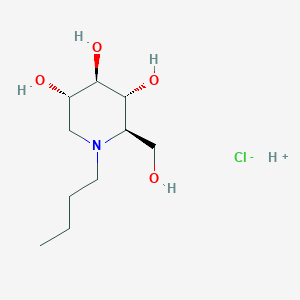

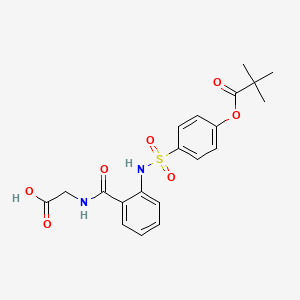

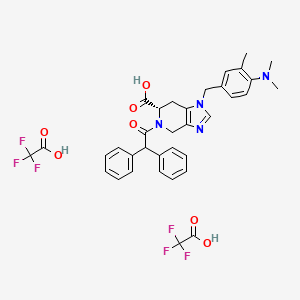

Miglustat hydrochloride has a molecular formula of C10H22ClNO4 . Its average mass is 255.739 Da and its monoisotopic mass is 255.123734 Da .

Chemical Reactions Analysis

Miglustat reduces the biosynthesis of glucosylceramide from ceramide through the inhibition of the enzyme glucosylceramide synthase . This inhibitory action forms the rationale for substrate reduction therapy in Gaucher disease for which excessive accumulation of glucosylceramide underlies the pathogenesis .

Physical And Chemical Properties Analysis

Miglustat hydrochloride has a chemical formula of C10H22ClNO4 . Its average weight is 255.74 and its monoisotopic weight is 255.1237359 .

Applications De Recherche Scientifique

Traitement de la maladie de Niemann-Pick de type C

Le miglustat est le premier et le seul traitement approuvé pour les patients atteints de la maladie de Niemann-Pick de type C (NP-C) . Il a été approuvé pour le traitement des symptômes neurologiques progressifs chez les patients adultes et pédiatriques dans l'Union européenne, au Brésil et en Corée du Sud . Dans les essais cliniques, le miglustat a stabilisé les manifestations neurologiques clés de la NP-C chez les patients pédiatriques et adultes atteints de la maladie .

Agent anti-VIH

Le miglustat a d'abord été développé comme agent anti-VIH dans les années 1990 . Cependant, l'expérience clinique avec le miglustat a montré que des niveaux thérapeutiques du médicament ne pouvaient pas être atteints chez les patients sans une forte incidence d'effets indésirables .

Inhibition de la synthèse des glycosphingolipides

Le miglustat est une petite molécule d'iminosaccharide qui inhibe de manière réversible la synthèse des glycosphingolipides . Il réduit l'accumulation de glycosphingolipides dans le cerveau et retarde la progression des symptômes neurologiques .

Traitement du SARS-CoV-2 In Vitro

Le miglustat présente une activité contre le SARS-CoV-2 in vitro avec des valeurs EC 50 dans la plage micromolaire .

Combinaison avec des thérapies de remplacement enzymatique

Une étude de phase II à dose unique a été lancée pour évaluer le potentiel du miglustat combiné aux thérapies de remplacement enzymatique standard actuelles .

Mécanisme D'action

Target of Action

Miglustat hydrochloride primarily targets the enzyme glucosylceramide synthase . This enzyme plays a crucial role in the synthesis of most glycosphingolipids .

Mode of Action

Miglustat functions as a competitive and reversible inhibitor of glucosylceramide synthase . By inhibiting this enzyme, miglustat prevents the synthesis of glycosphingolipids .

Biochemical Pathways

The inhibition of glucosylceramide synthase by miglustat affects the glycosphingolipid biosynthesis pathway . This results in a decrease in the production of glycosphingolipids .

Pharmacokinetics

Miglustat is orally active and has a bioavailability of 97% . The elimination half-life of miglustat is approximately 6-7 hours , and it is excreted unchanged via the kidneys .

Action Environment

The action of miglustat can be influenced by various environmental factors. For instance, its absorption rate can be affected by food intake . Additionally, its efficacy and stability might be influenced by the patient’s health condition, such as kidney function .

Safety and Hazards

Orientations Futures

Miglustat has been administered at doses of up to 3000 mg/day (approximately 10 times the recommended starting dose administered to Gaucher patients) for up to six months in Human Immunodeficiency Virus (HIV)-positive patients . It has recently been approved for treatment of progressive neurological symptoms in adult and pediatric patients in the European Union, Brazil, and South Korea .

Propriétés

IUPAC Name |

(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFAUYWVZMWPR-ZSOUGHPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210110-90-0 | |

| Record name | 3,4,5-Piperidinetriol, 1-butyl-2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210110-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B1662857.png)